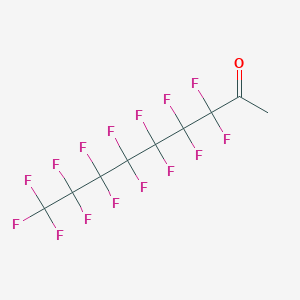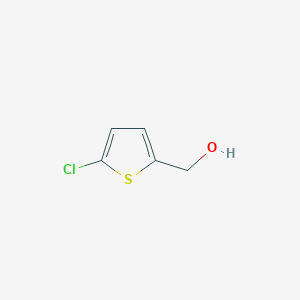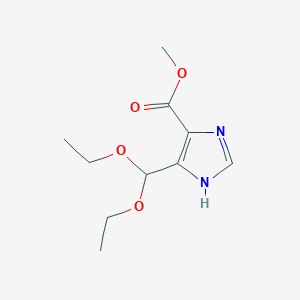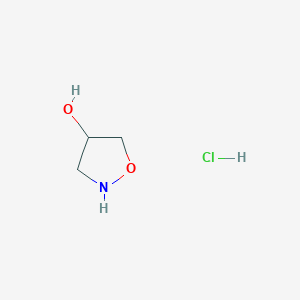
Methyl Pentadecafluoroheptyl Ketone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Pentadecafluoroheptyl Ketone can be synthesized through several methods, including:
Fluorination of Nonanone: One common method involves the fluorination of nonanone using elemental fluorine or other fluorinating agents under controlled conditions.
Electrochemical Fluorination: This method uses an electrochemical cell to introduce fluorine atoms into the nonanone structure, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes, where nonanone is exposed to fluorine gas in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl Pentadecafluoroheptyl Ketone undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various adducts depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic medium.
Reduction: LiAlH4, NaBH4 in anhydrous conditions.
Nucleophilic Addition: Grignard reagents, organolithium compounds under inert atmosphere.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Nucleophilic Addition: Various adducts depending on the nucleophile
Scientific Research Applications
Methyl Pentadecafluoroheptyl Ketone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl Pentadecafluoroheptyl Ketone involves its interaction with various molecular targets and pathways:
Molecular Targets: The carbonyl group in the compound can interact with nucleophiles, leading to the formation of various adducts.
Pathways Involved: The compound can undergo nucleophilic addition, oxidation, and reduction reactions, which are essential in its applications in synthesis and industrial processes
Comparison with Similar Compounds
Methyl Pentadecafluoroheptyl Ketone can be compared with other fluorinated ketones, such as:
Methyl Perfluorobutyl Ketone: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.
Methyl Perfluorohexyl Ketone: Another fluorinated ketone with a different chain length, affecting its reactivity and applications
Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and reactivity, making it valuable in various specialized applications .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O/c1-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZSQGESVNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504109 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-85-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pentadecafluoroheptyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)









